REACTION_SMILES
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[CH3:1][CH2:2][CH2:3][C:4]([OH:5])=[O:6].[CH3:8][NH:9][O:10][CH3:11].[Cl:39][CH2:40][Cl:41].[ClH:7].[F:12][P-:13]([F:14])([F:15])([F:16])([F:17])[F:18].[n:19]1([O:20][P+:21]([N:22]([CH3:23])[CH3:24])([N:25]([CH3:26])[CH3:27])[N:28]([CH3:29])[CH3:30])[c:31]2[cH:32][cH:33][cH:34][cH:35][c:36]2[n:37][n:38]1>>[CH3:1][CH2:2][CH2:3][C:4](=[O:6])[N:9]([CH3:8])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[P+](On1nnc2ccccc21)(N(C)C)N(C)C
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Name
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Type
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product
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Smiles
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CCCC(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |